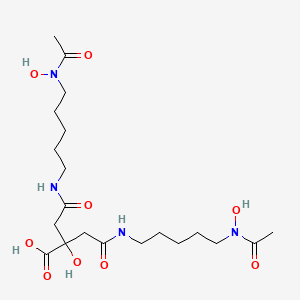
Arthrobactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arthrobactin is a hydroxy fatty acid.
Scientific Research Applications
Biological Significance
Iron Acquisition
Arthrobactin is primarily known for its ability to chelate iron from the environment, which is essential for bacterial growth and metabolism. It operates through a sophisticated mechanism involving transport proteins that facilitate iron uptake into bacterial cells. Research indicates that this compound can effectively stimulate growth in Pseudomonas aeruginosa, demonstrating its importance in microbial ecology and pathogenicity .
Applications in Biotechnology
Bioremediation
The capability of this compound to mobilize iron has implications for bioremediation, particularly in heavy metal-contaminated environments. By enhancing the bioavailability of essential nutrients and potentially detoxifying harmful metals, this compound could be utilized to improve soil health and restore contaminated sites .
Agricultural Enhancements
this compound's role in promoting plant growth through enhanced nutrient availability suggests potential applications in agriculture. It could be used as a biostimulant to improve crop yields, especially in soils with low iron content.
Medical Implications
Antimicrobial Resistance
Research into this compound has revealed insights into bacterial resistance mechanisms against antimicrobial peptides. Understanding how bacteria utilize siderophores like this compound to thrive in hostile environments can inform the development of new therapeutic strategies against antibiotic-resistant pathogens .
Case Studies
| Study Title | Findings | Application Area |
|---|---|---|
| "Role of Siderophores in Iron Acquisition" | Identified the mechanisms by which Pseudomonas aeruginosa utilizes this compound for iron uptake. | Microbial Pathogenicity |
| "Bioremediation Potential of Siderophores" | Demonstrated the effectiveness of this compound in enhancing metal solubility and bioavailability in contaminated soils. | Environmental Biotechnology |
| "Siderophore-Mediated Resistance to Antimicrobials" | Explored how this compound contributes to resistance against host antimicrobial peptides. | Medical Research |
Properties
CAS No. |
39007-57-3 |
|---|---|
Molecular Formula |
C20H36N4O9 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
4-[5-[acetyl(hydroxy)amino]pentylamino]-2-[2-[5-[acetyl(hydroxy)amino]pentylamino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H36N4O9/c1-15(25)23(32)11-7-3-5-9-21-17(27)13-20(31,19(29)30)14-18(28)22-10-6-4-8-12-24(33)16(2)26/h31-33H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,29,30) |
InChI Key |
BPEXJHGGARTCIR-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CC(CC(=O)NCCCCCN(C(=O)C)O)(C(=O)O)O)O |
Key on ui other cas no. |
39007-57-3 |
Synonyms |
arthrobactin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















